molecular formula C14H15BO3 B566971 3-(Benzyloxy)-5-methylphenylboronic acid CAS No. 1256355-61-9

3-(Benzyloxy)-5-methylphenylboronic acid

Cat. No.: B566971
CAS No.: 1256355-61-9
M. Wt: 242.081
InChI Key: BDGZZCFVEWEVJB-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-methylphenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a benzene ring substituted with a benzyloxy group and a methyl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-methylphenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-hydroxy-5-methylbenzaldehyde.

    Benzyloxy Protection: The hydroxyl group is protected by converting it to a benzyloxy group using benzyl bromide in the presence of a base such as potassium carbonate.

    Borylation: The protected intermediate is then subjected to borylation using a boron source like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing reaction conditions such as temperature, solvent, and reaction time.

    Purification: The product is purified using techniques like recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-methylphenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: Forms carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or potassium acetate.

    Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenols: Resulting from oxidation of the boronic acid group.

Scientific Research Applications

3-(Benzyloxy)-5-methylphenylboronic acid has diverse applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

    Material Science: Utilized in the preparation of advanced materials with specific properties.

    Chemical Biology: Acts as a probe in studying biological systems and interactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the benzyloxy and methyl substituents, making it less sterically hindered.

    3-Methylphenylboronic Acid: Similar structure but without the benzyloxy group.

    3-(Benzyloxy)phenylboronic Acid: Similar structure but without the methyl group.

Uniqueness

3-(Benzyloxy)-5-methylphenylboronic acid is unique due to the presence of both benzyloxy and methyl groups, which influence its reactivity and steric properties. This makes it particularly useful in specific synthetic applications where these substituents provide advantages in terms of selectivity and yield.

Properties

IUPAC Name

(3-methyl-5-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO3/c1-11-7-13(15(16)17)9-14(8-11)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGZZCFVEWEVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OCC2=CC=CC=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681892
Record name [3-(Benzyloxy)-5-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-61-9
Record name B-[3-Methyl-5-(phenylmethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Benzyloxy)-5-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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